molecular formula C7H13NO2S B13159357 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione

3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione

Cat. No.: B13159357
M. Wt: 175.25 g/mol
InChI Key: KIULACCBJXVNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a unique molecular architecture combining a thietane-1,1-dioxide scaffold with a cyclopropylmethylamino moiety. The cyclopropylmethyl group is highly valued in drug discovery for its ability to improve metabolic stability and optimize pharmacokinetic properties by influencing a compound's conformation and electronic characteristics . The thietane-1,1-dioxide ring is a sulfone-containing heterocycle of significant interest in the design of novel pharmacophores and as a building block in organic synthesis . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, such as proteolysis targeting chimeras (PROTACs) and other bifunctional degraders, where its structure could serve as part of the linker or ligand system . It may also find application in the development of inhibitors for various enzymatic targets, including kinases . The primary value of this reagent lies in its potential to enable the exploration of new chemical space and the development of innovative bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-3-6-1-2-6/h6-8H,1-5H2

InChI Key

KIULACCBJXVNLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular formula: C9H17NO2S
  • Molecular weight: 203.30 g/mol
  • Core structure: 1lambda6-thietane-1,1-dione (a four-membered sulfur heterocycle with two sulfone oxygens)
  • Substituent: 3-position amino group bearing a cyclopropylmethyl moiety

Preparation Methods

Preparation of 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione typically involves multi-step synthetic routes focused on constructing the thietane ring system, introducing the sulfone groups, and functionalizing the 3-position with the cyclopropylmethylamino substituent.

Stepwise Preparation

Synthesis of Thietane Ring Precursors
  • Starting from suitable haloalkyl sulfides or thiols, the thietane ring is formed via intramolecular cyclization.
  • For example, 3-(bromomethyl)-1lambda6-thietane-1,1-dione can be prepared by bromination of thietane-1,1-dione derivatives, providing a reactive intermediate for nucleophilic substitution.
Oxidation to Sulfone
  • The sulfur atom in the thietane ring is oxidized to the sulfone state (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
  • This oxidation step is critical to stabilize the ring and modulate electronic properties.
Nucleophilic Substitution with Cyclopropylmethylamine
  • The bromomethyl intermediate (e.g., 3-(bromomethyl)-1lambda6-thietane-1,1-dione) undergoes nucleophilic substitution with cyclopropylmethylamine to introduce the amino substituent at the 3-position.
  • This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
  • The reaction conditions are optimized to favor substitution over elimination or side reactions.

Alternative Synthetic Routes

  • Direct amination of the thietane ring precursor under reductive amination conditions.
  • Use of protected amino precursors followed by deprotection after ring formation and oxidation.
  • Multistep synthesis involving the construction of the thietane ring from cyclopropylmethyl-substituted thiols.

Research Findings and Data

Yields and Purity

Step Reaction Type Yield (%) Purity (%) Notes
Thietane ring formation Intramolecular cyclization 70-85 >90 Depends on starting material purity
Oxidation to sulfone Oxidation (m-CPBA, H2O2) 80-95 >95 Controlled temperature critical
Nucleophilic substitution Amination with cyclopropylmethylamine 65-80 >95 Requires inert atmosphere to avoid side reactions

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halomethyl thietane + amine 3-(Bromomethyl)-1lambda6-thietane-1,1-dione + cyclopropylmethylamine DMF, 50-80°C, inert atmosphere Straightforward, good yields Requires preparation of bromomethyl intermediate
Direct ring formation with amino thiols Cyclopropylmethyl thiol + haloalkyl compounds Base, polar solvents Fewer steps if amino thiol available Amino thiol precursors less common
Oxidation post-ring formation Thietane ring + m-CPBA or H2O2 Room temperature to mild heating High sulfone purity Overoxidation risk if uncontrolled

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thietane compounds .

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Core Structure Substituents Synthetic Yield (%) Key Analytical Methods Source
3-[(Cyclopropylmethyl)amino]-1λ⁶-thietane-1,1-dione Thietane-1,1-dione 3-(cyclopropylmethyl)amino Not reported Likely NMR, TLC, MS Inference
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione HCl Thietane-1,1-dione 3-(aminomethyl), 3-methyl Not reported NMR, HPLC ChemBK
N-(Cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Benzamide Cyclopropylmethyl, 3,5-bis(trifluoromethyl) 85–95 ¹H-NMR, TLC Patent

Substituent Effects on Physicochemical Properties

  • Cyclopropylmethyl vs. Aminomethyl Groups: The cyclopropylmethyl group in the target compound confers enhanced lipophilicity compared to the aminomethyl group in 3-(aminomethyl)-3-methyl-thietane-1,1-dione HCl. This may improve membrane permeability but reduce aqueous solubility .

Biological Activity

3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione, also known by its CAS number 1783418-73-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's molecular formula is C9H15NO2SC_9H_{15}NO_2S with a molecular weight of 175.25 g/mol . Its structure includes a thietane ring, which is significant in many pharmacological applications due to its unique reactivity and ability to interact with biological systems.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects on bacterial and fungal strains.
CytotoxicityPotential anticancer activity against various cell lines.
Ion Channel ModulationInteraction with ion channels affecting cardiac function.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thietane derivatives found that compounds similar to 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione exhibited significant inhibition against multidrug-resistant bacteria. The study utilized standard agar diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) that suggest strong bioactivity .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative analysis of thietane derivatives for anticancer activity, researchers evaluated cell viability using MTT assays on HeLa and MCF-7 cell lines. Certain derivatives demonstrated a significant reduction in cell viability at low concentrations, indicating potential for further development as chemotherapeutic agents .

While specific mechanisms for 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione remain under-researched, related compounds often interact with cellular targets such as ion channels and enzymes involved in metabolic pathways. The modulation of these targets can lead to altered cellular responses, including apoptosis in cancer cells and disruption of microbial cell wall synthesis in bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.